molecular formula C9H11F3N2 B2382582 (2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine CAS No. 2248188-45-4

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine

Cat. No.: B2382582
CAS No.: 2248188-45-4
M. Wt: 204.196
InChI Key: MIMDNJYWJSFAFV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine” is an organic molecule that contains a trifluoromethyl group. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals, agrochemicals, and materials due to its unique properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the trifluoromethyl group and the pyridine ring. Trifluoromethyl groups are known to be quite electronegative, which can influence the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyridine ring. For example, the trifluoromethyl group is quite electronegative, which could affect the compound’s polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used in a pharmaceutical context, it might interact with biological targets in the body. The trifluoromethyl group is often used in pharmaceuticals to improve stability or alter the molecule’s interactions with its target .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. The trifluoromethyl group is of particular interest in these areas due to its unique properties .

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-6(4-13)7-5-14-3-2-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMDNJYWJSFAFV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=C(C=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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